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Compound of Interest

Compound Name: 2-((Tosyloxy)amino)ethanamine

Cat. No.: B066805 Get Quote

An In-depth Technical Guide to 2-
((Tosyloxy)amino)ethanamine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, expected

reactivity, and potential applications of 2-((Tosyloxy)amino)ethanamine. Due to the limited

availability of specific experimental data for this compound in publicly accessible literature, this

guide combines known computational data with established chemical principles to offer a

robust theoretical framework for researchers.

Chemical and Physical Properties
2-((Tosyloxy)amino)ethanamine, with the CAS number 175205-36-4, is an organic compound

featuring a primary amine, a secondary amine, and a tosyloxyamino group. Its structure

suggests a versatile molecule with potential applications in organic synthesis and medicinal

chemistry.
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Identifier Value

IUPAC Name
(2-aminoethylamino) 4-

methylbenzenesulfonate[1]

CAS Number 175205-36-4

Molecular Formula C₉H₁₄N₂O₃S[1]

Molecular Weight 230.29 g/mol [1]

Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)ONCCN

InChI Key RWUMUZOGZPNCIL-UHFFFAOYSA-N

Computed Physicochemical Properties
The following properties have been computationally predicted and are provided by PubChem.

[1]

Property Value

XLogP3 0.4

Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor Count 5

Rotatable Bond Count 4

Exact Mass 230.07251349

Monoisotopic Mass 230.07251349

Topological Polar Surface Area 89.8 Å²

Heavy Atom Count 15

Formal Charge 0

Complexity 266

Reactivity Profile
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The reactivity of 2-((Tosyloxy)amino)ethanamine is dictated by its three main functional

groups: the primary amine, the secondary amine, and the N-tosyloxyamino moiety.

Primary and Secondary Amines: These groups are nucleophilic and basic. They are

expected to react with electrophiles such as alkyl halides, acyl chlorides, and

aldehydes/ketones. The primary amine is generally more sterically accessible and may

exhibit higher reactivity in some cases.

N-Tosyloxyamino Group: The N-O bond in the tosyloxyamino group is relatively weak and

can be cleaved under certain conditions. The tosylate is an excellent leaving group, which

could facilitate rearrangements or fragmentation reactions. This group may also be

susceptible to reduction.

Tosyl Group: The aromatic ring of the tosyl group can undergo electrophilic aromatic

substitution. The sulfonyl group is generally stable but can be cleaved under strong reducing

conditions.

Proposed Synthesis and Experimental Protocols
A specific, validated synthesis protocol for 2-((Tosyloxy)amino)ethanamine is not readily

available in the literature. However, a plausible synthetic route can be proposed based on

standard organic chemistry transformations.

Proposed Synthetic Pathway
A potential synthesis could involve the mono-protection of ethylenediamine, followed by

reaction with p-toluenesulfonyl chloride, and subsequent deprotection. A more direct, though

likely less selective, approach would be the direct reaction of hydroxylamine with a tosylated

ethylenediamine derivative. A plausible route is outlined below:
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Ethylenediamine Mono-Boc-ethylenediamine(Boc)2O

N-(2-aminoethyl)-N-hydroxy-p-toluenesulfonamide

1. Reaction with Tosyl Chloride
2. Hydroxylation

Hydroxylamine Alternative Route

p-Toluenesulfonyl chloride

2-((Tosyloxy)amino)ethanamine

Deprotection (if applicable)
or Rearrangement

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2-((Tosyloxy)amino)ethanamine.

General Experimental Protocol for N-Tosylation of an
Amine
This is a general procedure and would require optimization for the specific substrate.

Dissolution: Dissolve the amine (1 equivalent) in a suitable solvent such as dichloromethane

(DCM) or tetrahydrofuran (THF).

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5

equivalents), to the solution.

Tosyl Chloride Addition: Cool the mixture to 0 °C in an ice bath. Add p-toluenesulfonyl

chloride (1 equivalent) portion-wise, keeping the temperature below 5 °C.

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor

the reaction progress by thin-layer chromatography (TLC).

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash

with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by column chromatography or

recrystallization.

Predicted Spectral Data
While experimental spectra are not available, the expected spectral characteristics can be

predicted based on the molecule's structure.

¹H NMR Spectroscopy (Predicted)
Aromatic Protons: Two doublets in the aromatic region (~7.4-7.8 ppm) corresponding to the

AA'BB' system of the p-substituted benzene ring.

Methyl Protons: A singlet around 2.4 ppm corresponding to the methyl group on the tosyl

moiety.

Ethylenediamine Protons: A series of multiplets in the aliphatic region (~2.7-3.5 ppm) for the

two methylene groups of the ethylenediamine backbone. The exact chemical shifts and

coupling patterns would depend on the solvent and the protonation state of the amines.

Amine Protons: Broad singlets for the NH and NH₂ protons, the chemical shifts of which

would be highly dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted)
Aromatic Carbons: Four signals in the aromatic region (~127-145 ppm).

Methylene Carbons: Two signals in the aliphatic region (~40-50 ppm).

Methyl Carbon: A signal around 21 ppm.

IR Spectroscopy (Predicted)
N-H Stretching: Broad absorptions in the range of 3300-3500 cm⁻¹ corresponding to the

primary and secondary amines.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


S=O Stretching: Strong, characteristic absorptions around 1350 cm⁻¹ (asymmetric) and 1160

cm⁻¹ (symmetric) for the sulfonyl group.

C-N Stretching: Absorptions in the 1000-1250 cm⁻¹ region.

Aromatic C-H Stretching: Absorptions around 3000-3100 cm⁻¹.

Mass Spectrometry (Predicted)
Molecular Ion (M⁺): A peak corresponding to the molecular weight (230.29 g/mol ).

Major Fragments: Fragmentation would likely involve the loss of the tosyl group (m/z 155),

cleavage of the N-O bond, and fragmentation of the ethylenediamine backbone.

Potential Biological Activity and Signaling Pathways
The biological activity of 2-((Tosyloxy)amino)ethanamine has not been reported. However, its

structural motifs suggest potential areas for investigation.

Ethylenediamine Moiety: Ethylenediamine is a common scaffold in many biologically active

compounds, including antihistamines and chelating agents.

Tosyl Group: The tosyl group can influence the lipophilicity and metabolic stability of a

molecule. In some cases, tosyl-protected compounds have shown enhanced biological

activity compared to their unprotected counterparts. For instance, Tosyl-Samroiyotmycin A

displayed significantly higher antiplasmodial activity than the natural product.

Given the presence of the ethylenediamine core, this compound could potentially interact with

targets that recognize diamines, such as certain receptors or enzymes. A hypothetical

interaction is depicted below.

Anionic Pocket Hydrogen Bond Acceptor Hydrophobic PocketPrimary Amine (+ve charge) Secondary Amine (H-bond donor) Tosyl Group
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Caption: Hypothetical binding mode of 2-((Tosyloxy)amino)ethanamine.
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Conclusion
2-((Tosyloxy)amino)ethanamine is a compound with interesting structural features that

suggest potential utility in synthetic and medicinal chemistry. While experimental data is

currently scarce, this guide provides a theoretical framework for its properties, reactivity, and

potential applications. Further experimental investigation is warranted to fully characterize this

molecule and explore its potential. Researchers are encouraged to use the information

presented herein as a starting point for their own studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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